

Zebrafish Model for Evaluating the Anti-Angiogenic Efficacy of (Rac)-SAR131675

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Compound of Interest

Compound Name: (Rac)-SAR131675

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in embryonic development, tissue repair, and various pathological conditions, including tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis. **(Rac)-SAR131675** is a potent and selective inhibitor of VEGF Receptor 3 (VEGFR-3), a tyrosine kinase primarily involved in lymphangiogenesis but also contributing to angiogenesis.[1] This document provides detailed application notes and protocols for utilizing the zebrafish (*Danio rerio*) embryo model to test the anti-angiogenic effects of **(Rac)-SAR131675**.

The zebrafish embryo has emerged as a powerful *in vivo* model for studying angiogenesis and for high-throughput screening of anti-angiogenic compounds.[2] Its principal advantages include rapid external development, optical transparency of the embryos, and a highly conserved vascular development program compared to vertebrates. Transgenic zebrafish lines with fluorescently labeled blood vessels, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), permit real-time visualization and quantification of vascular development, particularly the formation of intersegmental vessels (ISVs).

Mechanism of Action: (Rac)-SAR131675

(Rac)-SAR131675 is a selective inhibitor of the VEGFR-3 tyrosine kinase. While its primary target is involved in the development of the lymphatic system, VEGFR-3 also plays a role in angiogenesis. The compound exhibits moderate activity against VEGFR-2, the main receptor responsible for mediating the angiogenic effects of VEGF-A. By inhibiting VEGFR-3, and to a lesser extent VEGFR-2, SAR131675 disrupts the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting the formation of new blood vessels.

Quantitative Data Summary

The anti-angiogenic activity of **(Rac)-SAR131675** in the zebrafish model is concentration-dependent. The primary endpoint for assessing this activity is the inhibition of intersegmental vessel (ISV) formation.

Concentration (μM)	Observed Anti-Angiogenic Effect on Zebrafish ISVs	Reference
3	Fewer intersegmental vessels compared to control embryos.	[1]
10	Intersegmental vessels largely fail to form.	[1]

Experimental Protocols

Zebrafish Husbandry and Embryo Collection

- **Animal Lines:** Transgenic zebrafish expressing a fluorescent protein in their vasculature, such as Tg(fli1:EGFP)y1 or Tg(kdrl:EGFP)s843, are recommended for ease of visualization.
- **Breeding:** Set up breeding tanks with a 2:1 female-to-male ratio. Place a divider in the tank overnight and remove it in the morning to initiate spawning.
- **Embryo Collection:** Collect freshly fertilized eggs within 30 minutes of spawning.

- Maintenance: Maintain collected embryos in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C.

Dechoriation and Embryo Staging

- Dechoriation: At 4-6 hours post-fertilization (hpf), enzymatically remove the chorion using Pronase (1 mg/mL in E3 medium) for 5-10 minutes. Gently pipette the embryos to facilitate chorion removal.
- Washing: Wash the dechorionated embryos three times with fresh E3 medium.
- Staging: Under a stereomicroscope, select healthy and developmentally staged embryos for the assay.

Compound Preparation and Treatment

- Stock Solution: Prepare a stock solution of **(Rac)-SAR131675** in dimethyl sulfoxide (DMSO).
- Working Solutions: Prepare serial dilutions of the stock solution in E3 medium to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 5 µM, 10 µM).
- Controls:
 - Vehicle Control: E3 medium with a final DMSO concentration matching that of the highest compound concentration (not exceeding 0.5%).
 - Negative Control: E3 medium only.
 - Positive Control (Optional): A known VEGFR inhibitor such as SU5416 at a concentration known to inhibit angiogenesis (e.g., 1-5 µM).
- Treatment: At 24 hpf, transfer individual embryos into wells of a 96-well plate containing the respective treatment or control solutions.

Imaging and Quantification of Angiogenesis

- Anesthesia and Mounting: At 48 hpf (24 hours post-treatment), anesthetize the embryos in 0.016% Tricaine (MS-222). Mount the embryos laterally in a drop of 1% low-melting-point

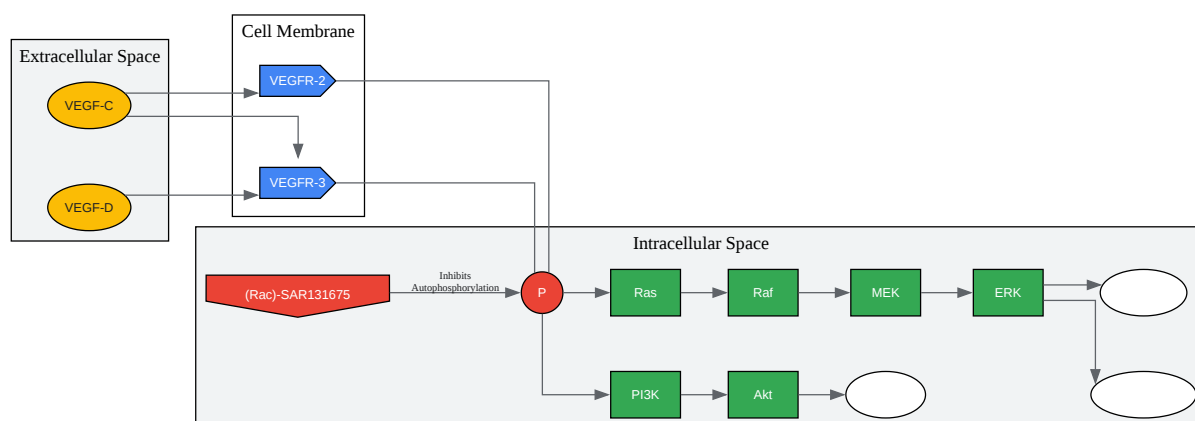
agarose on a glass-bottom dish or slide.

- Imaging: Capture fluorescent images of the trunk and tail vasculature of each embryo using a fluorescence microscope.
- Quantification:
 - Primary Endpoint: Count the number of complete ISVs in a defined region of the trunk (e.g., over the yolk sac extension).
 - Secondary Endpoints (Optional):
 - Measure the total length of ISVs.
 - Score embryos based on a qualitative scale (e.g., normal, partial inhibition, complete inhibition).
 - Quantify the area of the subintestinal vessel (SIV) plexus.

Data Analysis

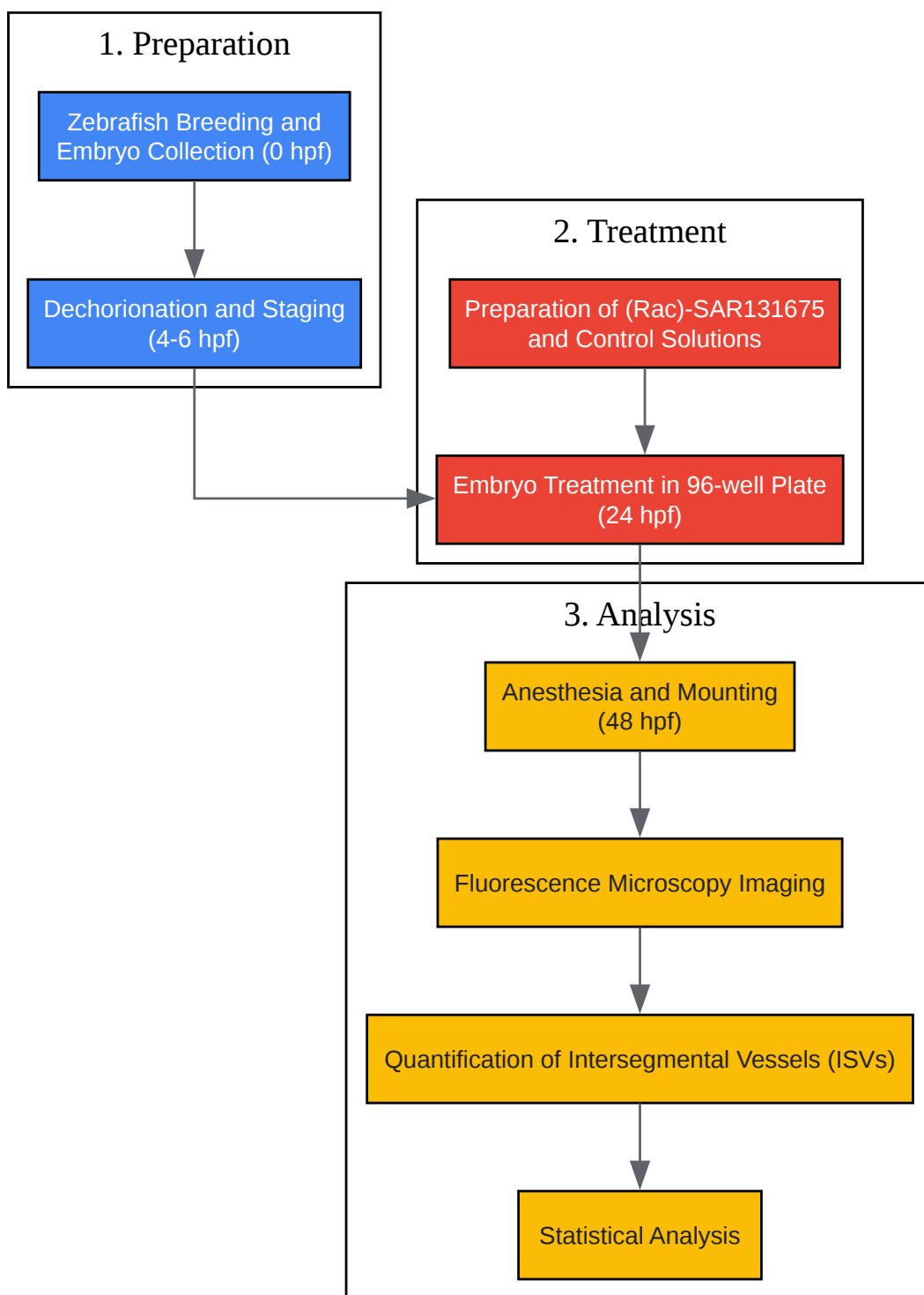
- Calculate the mean and standard deviation for the number of complete ISVs for each treatment group.
- Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the treated groups and the vehicle control.
- If a range of concentrations is tested, an IC₅₀ value (the concentration at which 50% of the biological response is inhibited) can be calculated using appropriate software.

Visualizations



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Caption: VEGFR-3 Signaling Pathway and Inhibition by **(Rac)-SAR131675**.



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Caption: Zebrafish Anti-Angiogenesis Assay Workflow.

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References

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